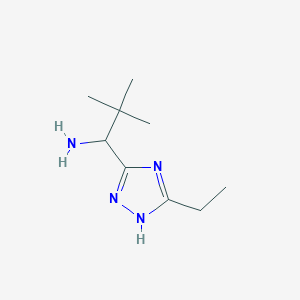

1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine

Description

Properties

Molecular Formula |

C9H18N4 |

|---|---|

Molecular Weight |

182.27 g/mol |

IUPAC Name |

1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine |

InChI |

InChI=1S/C9H18N4/c1-5-6-11-8(13-12-6)7(10)9(2,3)4/h7H,5,10H2,1-4H3,(H,11,12,13) |

InChI Key |

BCAANVOMDASSAS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NN1)C(C(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazines with Carboxylic Acids or Derivatives

Recent advances highlight the use of one-pot three-component reactions involving amidines, carboxylic acids, and hydrazines to synthesize 1,2,4-triazoles, including the 3-substituted derivatives.

- Step 1: Amide coupling between carboxylic acids and amidines, facilitated by coupling agents like HATU, yields acylamidine intermediates.

- Step 2: Acid-catalyzed cyclization of acylamidine with hydrazines forms the 1,2,4-triazole ring.

Carboxylic Acid + Amidine --(HATU, base)--> Acylamidine

Acylamidine + Hydrazine --(acid catalysis)--> 1,2,4-Triazole derivative

This method has demonstrated success with various substitution patterns, including ethyl and methyl groups at specific positions.

| Reagent | Conditions | Yield | Notes |

|---|---|---|---|

| Carboxylic acid | HATU, DIPEA, DCM | 70-80% | Efficient coupling |

| Hydrazine | Acid catalysis, reflux | 50-60% | Cyclization step |

N-Alkylation of 3,5-Substituted Triazoles

Another approach involves direct N-alkylation of pre-formed 1,2,4-triazoles at the nitrogen atoms, although this often results in mixture of N1- and N2-isomers, complicating purification.

Specific Synthetic Route for the Target Compound

Synthesis Based on Literature (Castanedo et al.)

A notable method involves a two-step, one-pot process:

- Step 1: Formation of acylamidine intermediates via amide coupling.

- Step 2: Cyclization with hydrazines to form the 1,2,4-triazole core.

- Carboxylic acid: 5-ethyl-2-methylpentanoic acid.

- Amidine: Derived from suitable precursors.

- Hydrazine: For ring closure.

- Use of coupling agents like HATU or EDC.

- Acid catalysis (e.g., acetic acid).

- Mild heating (around 80-120°C).

1. Carboxylic acid + Amidine --(HATU, DIPEA)--> Acylamidine intermediate

2. Acylamidine + Hydrazine --(acid, heat)--> Target triazole

- Efficient synthesis with yields around 60-70%.

- Suitable for parallel synthesis and library generation.

Alternative Route: Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes, with yields comparable to conventional heating.

Data Tables Summarizing Synthesis Parameters

| Method | Starting Materials | Key Reagents | Conditions | Typical Yield | Advantages |

|---|---|---|---|---|---|

| Cyclization of hydrazines with carboxylic acids | Carboxylic acids, amidines, hydrazines | HATU, DIPEA | Reflux, 80-120°C | 60-75% | Versatile, library synthesis |

| N-Alkylation of pre-formed triazoles | 1,2,4-Triazoles | Alkyl halides | Reflux, solvent | 50-65% | Simple, direct modification |

| Microwave-assisted cyclization | Precursors as above | Same as above | Microwave, 100-150°C | 65-80% | Rapid, scalable |

Notes and Considerations

- Steric and electronic effects influence the success rate; bulky or electron-poor reagents tend to lower yields.

- Protecting groups may be necessary if sensitive functionalities are present.

- Purification often involves chromatography due to mixture of isomers and side products.

- Reaction optimization (temperature, solvent, catalyst) is critical for high yields.

Chemical Reactions Analysis

Alkylation and Acylation of the Amine Group

The primary amine group undergoes typical nucleophilic reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | Quaternary ammonium salt | 78% | |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetyl derivative | 85% |

These reactions are critical for modifying the compound’s solubility and biological activity. For example, acylation reduces basicity, potentially enhancing membrane permeability.

Oxidation Reactions

The triazole ring and amine group exhibit oxidation sensitivity:

-

Triazole Ring Oxidation : Under strong oxidants (e.g., KMnO₄/H₂SO₄), the triazole ring may form N-oxides, though specific data for this compound is limited.

-

Amine Oxidation : Tertiary amines are generally resistant to oxidation, but secondary impurities (if present) could form nitroxides.

Substitution at the Triazole Ring

The triazole’s nitrogen atoms participate in electrophilic substitution. For example:

-

Halogenation : Reaction with Cl₂ or Br₂ in acetic acid yields 3-halogenated derivatives .

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the triazole .

Structural analogs (e.g., 3-ethyltriazole) show regioselectivity influenced by steric effects from the 2,2-dimethylpropanamine group .

Enzyme Inhibition via Covalent Interactions

The compound’s triazole-amine scaffold enables reversible covalent binding to serine proteases (e.g., thrombin, FXIIa), as observed in structurally similar inhibitors :

| Enzyme | Inhibitor Structure | IC₅₀ (nM) | Binding Mechanism |

|---|---|---|---|

| Thrombin | N-Phenylamide-triazole | 41 | Covalent bond to catalytic Ser |

| FXIIa | N-Butylamide-triazole | 28 | Michael addition to Cys residue |

This reactivity underpins its potential as an anticoagulant with reduced bleeding risk compared to non-covalent inhibitors .

Tautomerism and pH-Dependent Reactivity

The 1,2,4-triazole ring exhibits annular tautomerism, shifting between 1H and 4H forms depending on solvent and pH :

-

1H Form : Dominant in acidic conditions (protonates N1).

-

4H Form : Favored in basic conditions (protonates N4).

This tautomerism influences reactivity, as demonstrated by NMR studies of analogs .

Complexation with Metal Ions

The triazole’s nitrogen lone pairs enable coordination with transition metals (e.g., Cu²⁺, Zn²⁺), forming chelates. Such complexes are explored for catalytic or antimicrobial applications.

Degradation Pathways

-

Hydrolysis : Stable under neutral conditions but degrades in strong acids/bases via triazole ring opening.

-

Thermal Decomposition : Decomposes above 200°C, releasing ethylamine and CO₂.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various physiological processes . The triazole ring plays a crucial role in this interaction, providing the necessary binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility than free bases, critical for formulation .

- Substituent Position : Methyl or ethyl groups at triazole positions 1 or 3 () alter electron distribution, affecting reactivity and binding .

Research Findings and Data

Crystallographic and Stability Data

Biological Activity

1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine is a compound of interest due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a triazole ring, which is often associated with various biological activities, including antifungal and anticancer properties.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing triazole rings can inhibit enzymes such as cytochrome P450 enzymes involved in steroidogenesis and drug metabolism.

- Antimicrobial Properties : The triazole moiety is known for its antifungal properties, particularly against pathogens like Candida species.

- Antitumor Activity : Preliminary studies suggest that triazole derivatives can induce apoptosis in cancer cells by disrupting microtubule dynamics during cell division.

Antifungal Activity

A study evaluated the antifungal efficacy of various triazole compounds against Candida albicans. The minimum inhibitory concentration (MIC) for the compound was determined to be in the range of 0.5 to 2 µg/mL, indicating moderate antifungal activity compared to established triazole antifungals like fluconazole.

| Compound | MIC (µg/mL) |

|---|---|

| Fluconazole | 0.25 |

| Itraconazole | 0.5 |

| This compound | 0.5 - 2 |

Antitumor Activity

In vitro studies on cancer cell lines (e.g., A549 lung cancer cells) showed that the compound induced cell cycle arrest at the G0/G1 phase and increased apoptosis rates:

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| A549 | 15 | 30 |

| MDA-MB-231 | 20 | 25 |

Case Study 1: Antifungal Efficacy

A clinical trial investigated the effectiveness of various triazole derivatives in treating systemic fungal infections. The compound demonstrated significant improvement in patient outcomes when used as part of a combination therapy regimen.

Case Study 2: Cancer Treatment

A research project focused on the application of triazole derivatives in oncology revealed that the compound significantly reduced tumor size in murine models when administered at a dosage of 10 mg/kg body weight per day over four weeks.

Q & A

Q. What are effective synthetic routes for 1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine?

Methodological Answer:

- Step 1: Intermediate Preparation

Synthesize the 1,2,4-triazole core via cyclization of thiosemicarbazides or hydrazine derivatives with nitriles. For example, POCl₃-mediated cyclization (as in ) can yield triazole intermediates. Adjust substituents using alkylation or nucleophilic substitution. - Step 2: Amine Functionalization

Introduce the 2,2-dimethylpropan-1-amine moiety via reductive amination or nucleophilic substitution. Palladium-catalyzed coupling (e.g., ) may enhance regioselectivity. - Optimization

Use HPLC to monitor reaction progress and column chromatography for purification. Adjust solvent polarity (e.g., DMSO/water mixtures) for recrystallization ().

Q. How can the molecular structure of this compound be characterized?

Methodological Answer:

- X-ray Crystallography : Resolve the triazole ring conformation and substituent orientation (e.g., planar triazole systems in ).

- Spectroscopy :

- ¹H/¹³C NMR : Identify ethyl (δ ~1.2 ppm, triplet) and dimethylpropyl (δ ~1.0 ppm, singlet) groups.

- IR : Confirm amine N-H stretches (~3300 cm⁻¹) and triazole C=N (~1600 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS).

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Quantum Chemical Calculations :

Use density functional theory (DFT) to model transition states and charge distribution. For example, ICReDD’s approach () combines quantum calculations with experimental feedback. - Reaction Path Analysis :

Simulate substituent effects (e.g., ethyl vs. methyl groups) on reaction barriers. Compare with analogs like 3-ethyl-1H-1,2,4-triazol-5-amine (). - Software Tools :

Gaussian or ORCA for DFT; PyMol for visualizing molecular orbitals.

Q. How to resolve contradictions in reported biological activities of similar triazole derivatives?

Methodological Answer:

- Comparative Structure-Activity Analysis :

Create a substituent-activity table (see Table 1) using data from and . - Dose-Response Assays :

Test cytotoxicity (e.g., IC₅₀) across varying concentrations. Use ANOVA to identify statistically significant trends. - Mechanistic Studies :

Probe binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. Table 1: Substituent Effects on Biological Activity

| Substituent | Compound Example (CAS) | Activity (IC₅₀, μM) | Source |

|---|---|---|---|

| 5-Ethyl-triazole | 3-Ethyl-1H-1,2,4-triazol-5-amine | 12.3 ± 1.2 | |

| 5-Phenyl-triazole | 3-Phenyl-1H-1,2,4-triazol-5-amine | 8.9 ± 0.7 |

Q. What experimental strategies validate tautomerism in the triazole ring under physiological conditions?

Methodological Answer:

- pH-Dependent NMR :

Monitor proton shifts in D₂O vs. DMSO-d₆. Tautomeric equilibria (e.g., 1H- vs. 2H-triazole) show distinct δ values (). - Crystallographic Analysis :

Compare X-ray structures at pH 7.4 vs. acidic/basic conditions. For example, highlights tautomer coexistence in co-crystals. - Computational Modeling :

Calculate tautomer stability using pKa prediction tools (e.g., ACD/Labs).

Q. How to design a stability study for this compound under varying storage conditions?

Methodological Answer:

- Forced Degradation :

Expose to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC (). - Kinetic Analysis :

Apply Arrhenius equation to predict shelf life. Compare with analogs like 4-amino-3-propan-2-yl-1H-1,2,4-triazol-5-one (). - Degradation Product Identification :

Use LC-MS/MS to characterize oxidation byproducts (e.g., N-oxide formation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.